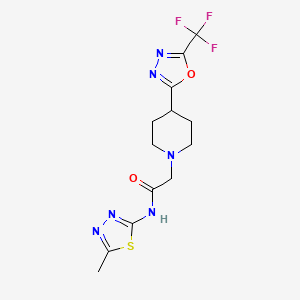

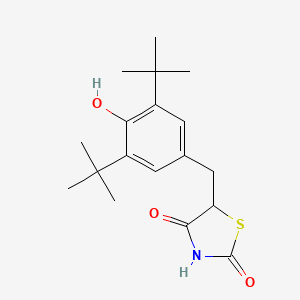

![molecular formula C24H26N4O4S B2861873 N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 905775-21-5](/img/structure/B2861873.png)

N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .

Synthesis Analysis

Indole derivatives have been synthesized by researchers for screening different pharmacological activities . The synthesis of indole derivatives involves the construction of indoles as a moiety in selected alkaloids .Chemical Reactions Analysis

Indole derivatives have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds, particularly those involving spiro[indole-3,2'-[1,3,4]thiadiazol] derivatives, is of significant interest due to their diverse biological activities. A novel synthesis approach has been developed for such compounds, highlighting the extraction of isatin from Couroupita guianesis and its transformation into novel spiro derivatives (Tripathi & Sonawane, 2013). This process emphasizes the potential of natural products as starting materials for synthesizing complex heterocyclic structures.

Potential Biological Activities

Spiro compounds derived from isatin and thiadiazole frameworks, similar to the specified compound, exhibit a range of biological activities, making them valuable for drug development efforts. The synthesis of N,N'-(2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazole]-3',5'-diyl)diacetamide, for instance, showcases the methodological advances in accessing these complex molecules for further pharmacological studies (Tripathi & Sonawane, 2013).

Antimicrobial Applications

The exploration of thiadiazole derivatives in the context of antimicrobial activity provides an avenue for the development of new antimicrobial agents. For example, the synthesis and antibacterial activity study of certain spiro[indole]thiadiazole derivatives revealed significant activity against a range of bacterial strains, underscoring the potential of these compounds in addressing antibiotic resistance (Olomola, Bada, & Obafemi, 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-acetyl-7'-methyl-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-15-9-5-6-12-20(15)32-14-8-13-27-21-16(2)10-7-11-19(21)24(22(27)31)28(18(4)30)26-23(33-24)25-17(3)29/h5-7,9-12H,8,13-14H2,1-4H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZKURHIIURRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=CC=C4C)N(N=C(S3)NC(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

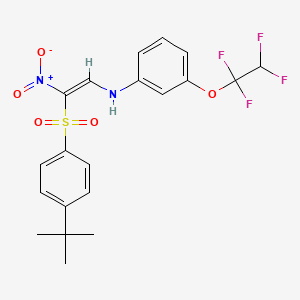

![2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2861793.png)

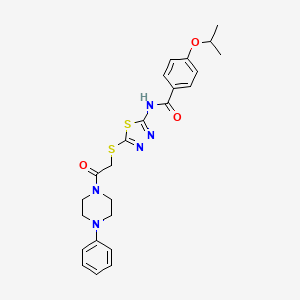

![N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide](/img/structure/B2861795.png)

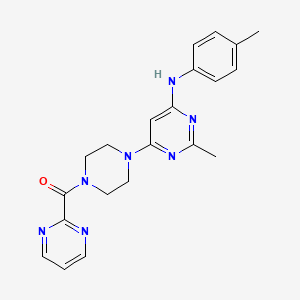

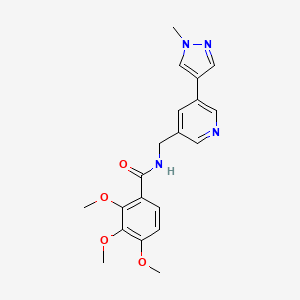

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2861796.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B2861803.png)

methanone](/img/structure/B2861807.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)

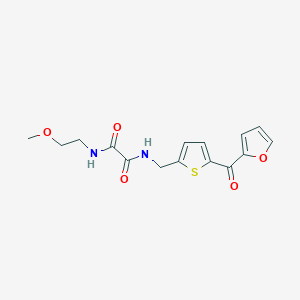

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2861809.png)